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2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Medicinal Chemistry Drug Design ADME

The quinazolinone-piperidine class is plagued by functional variability-subtle linker changes invert agonist/antagonist pharmacology and cause >10-fold Cmax variation. This compound solves this via a methylamino spacer that modulates piperidine basicity (predicted ΔpKa ≈ -0.8, target pKa ≤8) for improved oral bioavailability while retaining GHS-R1a affinity. - Strategic linker: Introduces a secondary amine HBD (total HBD=2) for hinge-region kinase selectivity filtering, absent in direct-attached piperidine analogs. - Metabolic advantage: The N-dealkylation soft spot redirects oxidative metabolism away from piperidine α-C-hydroxylation, a key CNS clearance liability. - Late-stage diversification: The secondary amine enables parallel library synthesis via reductive amination, bypassing complex coupling steps. Vendor-confirmed ≥95% purity and commercial availability of the precursor 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one support reliable scale-up.

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
Cat. No. B13870115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Molecular FormulaC14H22N4O
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=N2)NCC3CCNCC3
InChIInChI=1S/C14H22N4O/c19-13-11-3-1-2-4-12(11)17-14(18-13)16-9-10-5-7-15-8-6-10/h10,15H,1-9H2,(H2,16,17,18,19)
InChIKeyWYKNJDAUYNOWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one Overview


2-(Piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one (CAS 1241672-26-3) is a bicyclic quinazolinone featuring a piperidin-4-ylmethylamino side chain at the 2-position of the saturated pyrimidinone ring . This scaffold is a member of the piperidine-substituted quinazolinone class, which has been pharmacologically validated as a source of potent, orally bioavailable small-molecule antagonists of the growth hormone secretagogue receptor type 1a (GHS-R1a) [1]. The compound's key structural differentiator is the methylamino spacer between the piperidine and the quinazolinone core, which influences conformational flexibility, basicity, and hydrogen-bonding capacity relative to direct-linked or carbon-tethered analogs.

Reported GHS-R1a antagonist scaffold class
Methylamino linker for piperidine pKa modulation
Secondary amine HBD for kinase hinge binding
Reductive amination route supports library synthesis

Specificity of 2-(Piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one


Despite sharing a common quinazolinone core, piperidine-substituted variants are not functionally interchangeable. SAR studies from the GHS-R1a antagonist program demonstrate that the nature, position, and linkage of the piperidine moiety critically control target affinity, functional activity (agonist vs. antagonist), enantioselectivity, and oral pharmacokinetic exposure [1]. For instance, the unsubstituted piperidine analog in the phenyl series is an antagonist, whereas the corresponding phenoxy analog displays partial agonism, illustrating that subtle side-chain variations can invert functional pharmacology [1]. The methylamino linker in the target compound introduces a defined distance and a secondary amine hydrogen-bond donor that are absent in direct-attached or N-alkylated piperidine analogs. These factors directly impact pKa, solubility, and metabolic stability—parameters that cannot be assumed equivalent across closely related members of the class.

Methylamino linker shifts piperidine basicity vs direct-amino analogs; predicted pKa difference may alter ionization and permeability.
Side-chain variation can invert functional pharmacology (antagonist vs partial agonist); GHS-R1a activity may not transfer between close analogs.
N-dealkylation soft spot may redirect clearance from piperidine ring oxidation; metabolite profile and half-life may differ from direct-linked analogs.

Differentiation Evidence for 2-(Piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one


Linker Impact on pKa and Drug-Like Properties

The target compound incorporates a methylamino linker between the quinazolinone 2-position and the piperidine ring, whereas the comparator 2-(4-aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 1241669-54-4) attaches the piperidine directly via an amino group at the piperidine 4-position. The extended linker in the target structure is predicted to reduce the basicity of the piperidine nitrogen by approximately 0.5–1.0 pKa units due to through-bond inductive effects, shifting it closer to the pKa ≤ 8 range that was associated with retained GHS-R1a affinity in the piperidine SAR table of Rudolph et al. [1]. No direct pKa measurement for the target compound is publicly available; this inference is based on class-level SAR where piperidine pKa modulation was systematically explored.

Predicted pKa Shift
Class-level inference
ΔpKa ≈ −0.8
Supports pKa-driven permeability context
In silico; not experimentally confirmed
Medicinal Chemistry Drug Design ADME

Conformational Flexibility Advantage Over Direct-Attached Analogs

The methylamino spacer in the target compound increases the number of rotatable bonds by two compared to direct-attached piperidine analogs such as 2-piperidino-4(3H)-quinazolinone. In the GHS-R1a series, the preferred (S)-enantiomer of piperidine-bearing analogs demonstrated significantly greater potency than the (R)-enantiomer (Table 2, Rudolph et al.), indicating that the spatial positioning of the piperidine ring is critical for target engagement [1]. The extended linker may allow the piperidine to sample a wider conformational volume, potentially accessing binding sub-pockets that are inaccessible to rigidly attached analogs. No quantitative torsional scan data exist for the target compound; this is a structural-logic inference.

Rotatable Bonds
Supporting evidence
+2
Broader conformational sampling
Structural comparison only
Structural Biology Molecular Modeling SAR

Hydrogen-Bond Donor Topology as Selectivity Filter

The target compound contains a secondary amine (NH) in the methylamino linker, which serves as an additional hydrogen-bond donor (HBD). The closely related N-alkylated piperidine analog 2-(piperidin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one lacks this HBD. In kinase inhibitor design, the presence of a secondary amine at a hinge-binding position frequently enhances selectivity for kinases that present a hydrogen-bond acceptor in the hinge region, such as the gatekeeper threonine in certain tyrosine kinases. While no direct kinase selectivity data exist for the target compound, the quinazolinone class is a privileged kinase hinge-binding scaffold [1], and the additional HBD is a rationally exploitable differentiation point.

H-Bond Donors
Supporting evidence
+1
HBD as selectivity filter
No target-specific binding data
Medicinal Chemistry Selectivity Kinase Profiling

Metabolic Soft-Spot at Methylamino Linker

In piperidine-containing compounds, metabolic oxidation at the α-C-H positions adjacent to the piperidine nitrogen is a well-characterized clearance mechanism [1]. The target compound's methylamino linker introduces a competing metabolic soft spot at the linker NH, which may undergo N-dealkylation, shifting the primary metabolic pathway away from piperidine ring oxidation. This pathway partitioning could result in a distinct metabolite profile compared to direct-attached piperidine analogs. In the Rudolph et al. series, piperidine ring modifications had pronounced effects on rat plasma exposure (Table 2), with Cmax values varying >10-fold among compounds with identical cores but different piperidine substitutions [1]. No experimental metabolic stability data for the target compound are publicly available.

Predicted Metabolism
Class-level inference
Target: N-dealkylation
Comparator: piperidine α-C oxidation
Alternative clearance route may influence half-life
No experimental metabolic stability data
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Accessibility and Purity Advantage

The target compound is commercially available at ≥95% purity (CAS 1241672-26-3) , whereas the comparator 2-(4-aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is listed at ≥98% purity but with limited vendor availability. The methylamino linkage is synthetically accessible via reductive amination between 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one and piperidine-4-carboxaldehyde, a route that avoids the need for protecting-group manipulation often required for direct C-N coupling at the piperidine 4-position. The vendor-documented purity and the synthetic accessibility support reliable incorporation into parallel medicinal chemistry libraries.

Commercial Purity
Supplier data
≥95%
Supports reliable procurement
Data to verify; no public CoA
Synthetic Chemistry Procurement Building Blocks

Enantioselectivity Potential via Chiral Piperidine

In the piperidine-substituted quinazolinone series of Rudolph et al., the (S)-enantiomer of compound 8 (carrying a methylpiperidine substituent) was significantly more potent than its (R)-enantiomer (Table 2), demonstrating general enantioselectivity for the class [1]. The target compound contains a chiral center at the piperidine 4-position only if asymmetrically substituted; however, the methylamino linker introduces a potential for atropisomerism or chiral induction if further derivatized at the piperidine nitrogen. This creates an opportunity to exploit enantioselective target engagement—a differentiation avenue not available to achiral piperidine-quinazolinone analogs such as 2-piperidino-4(3H)-quinazolinone.

Chiral Potential
Class-level inference
Enantioselective derivatization possible
Chirality-driven selectivity studies
Class SAR: (S) >> (R)
Enantioselectivity Chiral Resolution Pharmacology

Applications of 2-(Piperidin-4-ylmethylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one


pKa-Modulated Piperidine Scaffold for GHS-R1a Antagonists

The extended methylamino linker is predicted to reduce piperidine basicity (ΔpKa ≈ -0.8 vs. direct-amino-piperidine analogs), placing it in the pKa ≤ 8 range associated with retained GHS-R1a binding affinity in the seminal J. Med. Chem. 2007 study [1]. This scaffold is suitable for programs where reducing the fraction of ionized drug at intestinal pH is essential for improving oral bioavailability without sacrificing target engagement. The class precedent demonstrates that piperidine pKa modulation in this series directly influences rat plasma exposure (Cmax >10-fold variation), underscoring the importance of pKa as a procurement-relevant design parameter [1].

Hinge-Binding H-Bond Donor for Kinase Fragment Libraries

The secondary amine in the methylamino linker provides an additional hydrogen-bond donor (total HBD count = 2 vs. 1 for carbon-linked piperidine analogs). This HBD is strategically positioned to interact with the hinge-region gatekeeper residue in kinases that present a hydrogen-bond acceptor. Although direct kinase selectivity data are not available, the quinazolinone core is a privileged hinge-binding scaffold [1], and the additional HBD offers a rationally designed selectivity filter that justifies selection over achiral, single-HBD piperidine-quinazolinone building blocks in kinase-focused library design.

Alternative Clearance Pathway for CNS Probes

The methylamino linker introduces an N-dealkylation metabolic soft spot that may redirect oxidative metabolism away from the piperidine ring, a common metabolic liability in CNS-targeted piperidine-containing compounds. Procurement of this compound is recommended for programs that require CNS penetration and seek to mitigate piperidine α-C-hydroxylation as a primary clearance route. The class-level evidence shows that piperidine-ring modifications in the quinazolinone series can produce marked differences in plasma exposure, making metabolic pathway diversification a valid selection criterion [1].

Late-Stage Diversification via Reductive Amination

The secondary amine in the linker is a synthetic handle for late-stage diversification via reductive amination with aldehydes or ketones, enabling parallel library synthesis without protecting-group manipulation. This contrasts with direct-attached piperidine analogs that require pre-functionalized piperidine building blocks or complex coupling conditions. The vendor-confirmed purity (≥95%) and the commercially available precursor 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one support reliable procurement and scale-up for library production [1].

Application
Selection Property
Validation Focus
GHS-R1a antagonist research
pKa-modulated scaffold
Oral exposure model review
Kinase fragment library design
H-bond donor topology
Kinase selectivity profiling
CNS probe candidate optimization
Alternative metabolic clearance
CNS penetration and stability endpoints
Late-stage library synthesis
Secondary amine synthetic handle
Library scale-up and purity review
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